2-sulfanyl-3-[1-(tetrahydrofuran-2-yl)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a sulfanyl group and a tetrahydrofuran moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents such as thiourea or thiols under specific conditions.
Attachment of the Tetrahydrofuran Moiety: This can be done through alkylation reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanyl-4(3H)-quinazolinone: Lacks the tetrahydrofuran moiety.
3-(1-Tetrahydro-2-furanylethyl)-4(3H)-quinazolinone: Lacks the sulfanyl group.
Uniqueness
The presence of both the sulfanyl group and the tetrahydrofuran moiety in 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-[1-(oxolan-2-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2O2S/c1-9(12-7-4-8-18-12)16-13(17)10-5-2-3-6-11(10)15-14(16)19/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,19) |
InChI Key |
QYXJKEXHRDTYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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